molecular formula C39H44F4N4O11S2 B2810878 Tfax 488, tfp CAS No. 878546-79-3

Tfax 488, tfp

Cat. No.: B2810878
CAS No.: 878546-79-3
M. Wt: 884.91
InChI Key: CLDXHCOMIZOUGS-UHFFFAOYSA-N
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Description

TFAX 488, TFP is a green fluorescent dye that is amine-reactive. It is widely used in various scientific applications, including flow cytometry, microscopy, and super-resolution microscopy. This compound is known for its pH insensitivity over a broad range (pH 4-10) and its ability to form bright, photostable conjugates with proteins and antibodies .

Biochemical Analysis

Biochemical Properties

Tfax 488, TFP interacts with proteins or antibodies such as goat anti-mouse IgG and streptavidin . These interactions result in exceptionally bright and photostable conjugates . The nature of these interactions is primarily due to the amine-reactive property of this compound .

Cellular Effects

The effects of this compound on cells are primarily observed through its interactions with proteins or antibodies . The bright and photostable conjugates it forms can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with biomolecules . It forms stable dye-protein conjugates, which can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

This compound is known for its stability and is less susceptible to spontaneous hydrolysis during conjugation reactions compared to SE or NHS dyes . It also displays greater stability compared to NHS and SE versions, typically lasting several hours .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages

Metabolic Pathways

Given its interactions with proteins and antibodies, it may influence metabolic flux or metabolite levels .

Transport and Distribution

Given its interactions with proteins and antibodies, it may interact with transporters or binding proteins .

Subcellular Localization

Given its interactions with proteins and antibodies, it may be directed to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions

TFAX 488, TFP primarily undergoes substitution reactions where the TFP ester reacts with primary amines to form stable conjugates . This reaction is highly efficient and results in the formation of bright, photostable conjugates.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include the TFP ester and primary amines. The reaction is typically carried out in a buffer solution with a pH range of 4-10 . The reaction conditions are optimized to prevent spontaneous hydrolysis and ensure the stability of the conjugates .

Major Products Formed

The major products formed from the reactions involving this compound are dye-protein or dye-antibody conjugates. These conjugates exhibit bright fluorescence and are highly photostable, making them suitable for various scientific applications .

Biological Activity

TFAX 488, TFP is a green fluorescent dye known for its robust biological activity, particularly in the fields of cellular imaging and flow cytometry. This compound is characterized by its ability to form stable conjugates with proteins and antibodies, making it a valuable tool in various biological and biochemical applications.

  • Chemical Structure : C39_{39}H44_{44}F4_4N4_4O11_{11}S2_2
  • Molecular Weight : 884.91 g/mol
  • CAS Number : 878546-79-3
  • Excitation Maximum : 495 nm
  • Emission Maximum : 515 nm
  • Extinction Coefficient : 73,000 M1^{-1}cm1^{-1}
  • Quantum Yield : 0.92
  • pH Sensitivity : Insensitive in the range of pH 4 to 10

Biological Applications

This compound is utilized in various advanced microscopy techniques and assays due to its photostability and high brightness. The following applications highlight its significance:

  • Flow Cytometry : Used for cell sorting and analysis due to its strong fluorescence.
  • Two-Photon Excitation Microscopy (TPE) : Suitable for deep tissue imaging.
  • Super Resolution Microscopy Techniques : Effective in dSTORM (direct Stochastic Optical Reconstruction Microscopy), SIM (Structured Illumination Microscopy), and STED (Stimulated Emission Depletion Microscopy).

Conjugation Properties

This compound is amine-reactive, allowing it to conjugate effectively with primary amines present in proteins. This reactivity enhances its utility in labeling studies. The dye forms bright and photostable conjugates that are less susceptible to hydrolysis compared to other fluorescent dyes like NHS or SE versions. This stability is crucial for maintaining signal integrity during experiments.

PropertyValue
Excitation Maximum495 nm
Emission Maximum515 nm
Extinction Coefficient73,000 M1^{-1}cm1^{-1}
Quantum Yield0.92
pH Range4 - 10

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various biological contexts:

  • Protein Labeling and Visualization :
    • In a study involving the visualization of attractant peptides, TFAX 488 was utilized to label LURE peptides without inhibiting their biological activity. The conjugation allowed for effective tracking of peptide interactions in live-cell assays .
  • Immunofluorescence Applications :
    • TFAX 488 has been successfully employed in immunofluorescence assays where it demonstrated superior performance compared to traditional dyes like FITC. Its stability and brightness make it ideal for long-term imaging experiments .
  • Flow Cytometric Analysis :
    • Research indicated that cells labeled with TFAX 488 exhibited high fluorescence intensity during flow cytometry, allowing for precise quantification of cell populations .

Properties

IUPAC Name

2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-(2,3,5,6-tetrafluorophenoxy)carbonylbenzoic acid;N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H14F4N2O11S2.2C6H15N/c28-14-8-15(29)20(31)23(19(14)30)44-27(36)9-1-2-10(13(7-9)26(34)35)18-11-3-5-16(32)24(45(37,38)39)21(11)43-22-12(18)4-6-17(33)25(22)46(40,41)42;2*1-4-7(5-2)6-3/h1-8,32H,33H2,(H,34,35)(H,37,38,39)(H,40,41,42);2*4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDXHCOMIZOUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.C1=CC(=C(C=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)C(=O)O)C3=C4C=CC(=N)C(=C4OC5=C3C=CC(=C5S(=O)(=O)O)N)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H44F4N4O11S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

884.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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